molecular formula C13H11NO2 B6611375 3-phenoxyBenzamide CAS No. 73258-84-1

3-phenoxyBenzamide

Cat. No. B6611375
M. Wt: 213.23 g/mol
InChI Key: FRRTWPSQWYNGEG-UHFFFAOYSA-N
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Patent
US04182881

Procedure details

Saturated with anhydrous ammonia a solution containing 23 g (0.1 mole) of 3-phenoxybenzoyl chloride and 250 ml of AR chloroform. Continued stirring for 30 min., chilled to 0° and filtered. The product was pulverised, triturated in cold water and oven-dried to give 21.3 g, m.p. 127°-128°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH3:1].[O:2]([C:9]1[CH:10]=[C:11]([CH:15]=[CH:16][CH:17]=1)[C:12](Cl)=[O:13])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1>C(Cl)(Cl)Cl>[O:2]([C:9]1[CH:10]=[C:11]([CH:15]=[CH:16][CH:17]=1)[C:12]([NH2:1])=[O:13])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
23 g
Type
reactant
Smiles
O(C1=CC=CC=C1)C=1C=C(C(=O)Cl)C=CC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
Continued stirring for 30 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
chilled to 0°
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
triturated in cold water
CUSTOM
Type
CUSTOM
Details
oven-dried
CUSTOM
Type
CUSTOM
Details
to give 21.3 g, m.p. 127°-128°

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
O(C1=CC=CC=C1)C=1C=C(C(=O)N)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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